2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide
Description
Properties
Molecular Formula |
C20H23N7OS2 |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H23N7OS2/c1-5-14(17(28)22-20-26-24-18(30-20)11(3)4)29-19-21-16-15(23-25-19)12-9-7-8-10-13(12)27(16)6-2/h7-11,14H,5-6H2,1-4H3,(H,22,26,28) |
InChI Key |
ALKLHVWKNFWGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C(C)C)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of Triazinoindole Thiol Intermediate
The triazinoindole scaffold is synthesized via a three-step protocol adapted from triazinoindole-bearing thiosemicarbazide analogs.
-
Step 1 : 5H-Triazino[5,6-b]indole-3-thiol (I ) is prepared by cyclizing 2-hydrazinobenzimidazole with carbon disulfide in aqueous potassium hydroxide (70°C, 6 h). This yields the thiol intermediate with 75–80% efficiency.
-
Step 2 : Intermediate I undergoes alkylation with ethyl bromide in ethanol containing triethylamine (Et₃N) to introduce the 5-ethyl substituent. Refluxing at 80°C for 4 h produces 5-ethyl-5H-[1,2,]triazino[5,6-b]indole-3-thiol (II ) with 68% yield.
Table 1 : Optimization of 5-Ethyl Substitution
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide, Et₃N | Ethanol | 80°C | 4 | 68 |
| Ethyl iodide, K₂CO₃ | DMF | 90°C | 6 | 52 |
Preparation of 5-Isopropyl-1,3,4-thiadiazol-2-amine
Cyclodehydration of Carboxylic Acids
The thiadiazole ring is synthesized using a modified cyclodehydration method.
-
Step 1 : 2-Methylpropanoic acid reacts with thiosemicarbazide in phosphorus oxychloride (POCl₃) at 85°C for 1 h. The mixture is quenched with water, basified to pH 8 with NaOH, and recrystallized from ethanol to yield 5-isopropyl-1,3,4-thiadiazol-2-amine (III ) with 72% purity.
Table 2 : Thiadiazole Synthesis Parameters
| Carboxylic Acid | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Methylpropanoic acid | POCl₃ | 85°C | 72 |
| Valeric acid | H₂SO₄ | 100°C | 58 |
Coupling via Sulfanyl-Butanamide Bridge
Thioetherification and Amide Bond Formation
The final step involves linking the triazinoindole and thiadiazole moieties through a sulfanyl-butanamide spacer.
-
Step 1 : Intermediate II is reacted with 4-bromobutanoyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine catalyzes the reaction at 0–5°C for 2 h, producing 3-((4-chlorobutanoyl)sulfanyl)-5-ethyl-5H-triazino[5,6-b]indole (IV ).
-
Step 2 : Compound IV is coupled with III in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Stirring at room temperature for 12 h yields the target compound with 65% efficiency.
Table 3 : Coupling Reaction Optimization
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC | DMF | 12 | 65 |
| DCC | CH₂Cl₂ | 24 | 48 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Elemental analysis confirms >98% purity:
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and similar triazinoindole derivatives:
Structural and Functional Insights
Conversely, 5-isopropyl derivatives () may exhibit excessive bulk, reducing solubility. Unsubstituted triazinoindoles (e.g., CAS 527714-15-4, ) lack alkyl groups, likely reducing membrane permeability.
Amide-Linked Groups: The 5-isopropyl-thiadiazole in the target compound introduces a sterically demanding, lipophilic moiety, contrasting with electron-deficient groups like 4-chlorophenyl () or hydrophilic sulfamoyl (). Butanamide vs.
Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution between a triazinoindole-thiol and a brominated amide precursor, as seen in similar compounds ().
Research Findings and Implications
While biological data for the target compound are absent in the evidence, inferences can be drawn from analogs:
- Lipophilicity : The 5-ethyl and isopropyl groups suggest higher logP values than methyl or unsubstituted derivatives, favoring blood-brain barrier penetration but possibly limiting aqueous solubility.
- Target Selectivity: Thiadiazole and triazinoindole moieties are associated with kinase inhibition (e.g., CDK, EGFR) and antimicrobial activity. The isopropyl-thiadiazole group may confer selectivity for bacterial targets over human kinases .
Biological Activity
The compound 2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide is a novel synthetic derivative that has garnered attention for its potential pharmacological applications. This article explores its biological activity based on recent research findings, including antimicrobial, antidepressant, and other therapeutic effects.
- Molecular Formula : C25H23N5OS
- Molecular Weight : 441.55 g/mol
- CAS Number : Not specified in the available data.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- A study synthesized various triazole derivatives and demonstrated their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 32 μg/mL against Candida parapsilosis .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 8e | C. albicans | 64 |
| 8d | C. parapsilosis | 32 |
Antidepressant Potential
The compound's structural analogs have been evaluated for antidepressant activity using animal models. For example:
- A series of triazine derivatives were tested in a tail suspension test (TST) model in mice, showing promising results comparable to established antidepressants like fluoxetine . The compounds demonstrated a significant reduction in immobility time, suggesting potential antidepressant effects.
Antitubercular Activity
Triazole derivatives have also been explored for their antitubercular properties. In vitro studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition at low concentrations .
Case Studies
- Antimicrobial Evaluation : A recent study focused on the synthesis of triazole-based compounds and their antimicrobial efficacy against various pathogens. The results indicated that modifications to the triazole ring significantly influenced antimicrobial potency .
- Antidepressant Screening : Another research effort synthesized a range of triazino-indole derivatives and assessed their antidepressant potential through behavioral assays in rodents. The findings suggested that these compounds could serve as lead candidates for developing new antidepressants .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
- Methodology : The compound’s synthesis involves multi-step reactions, typically starting with heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core. Subsequent alkylation or acylation steps introduce the triazinoindole and butanamide moieties . Key conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) improve solubility and reaction efficiency.
- Catalysts : Triethylamine or similar bases facilitate nucleophilic substitution at the sulfanyl group .
- Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve optimal cyclization .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodology : Characterization relies on:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm substituent positions and IR spectroscopy for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental analysis : To verify purity and molecular formula (e.g., C₂₂H₁₈N₆OS₂) .
- X-ray crystallography : For resolving ambiguous stereochemistry in complex fused-ring systems .
Q. What solvents and reaction conditions are recommended to stabilize intermediates during synthesis?
- Methodology : Intermediate thiadiazole-2-thiols are prone to oxidation; thus, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) are essential. Stabilizing agents like EDTA may suppress metal-catalyzed side reactions .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve reaction yield and scalability?
- Methodology : Bayesian optimization algorithms systematically explore parameter spaces (e.g., temperature, molar ratios) to identify yield maxima with minimal experimental runs. For example, optimizing alkylation steps using a Design of Experiments (DoE) framework reduces trial-and-error inefficiencies .
- Data-driven approach : Coupling HPLC monitoring with machine learning models predicts optimal quenching times to prevent over-reaction .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
- Methodology :
- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability, incubation time) .
- SAR modeling : Quantify how substituent electronegativity (e.g., ethyl vs. isopropyl groups) impacts binding affinity to target proteins (e.g., caspase-3) .
- Case study : Analogs with indole-triazole hybrids show conflicting anticancer activities due to divergent pharmacokinetic profiles; molecular dynamics simulations clarify solubility limitations .
Q. How can substituent effects on the thiadiazole and triazinoindole moieties be systematically explored?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
